molecular formula C7H9Cl B12116104 5-Chlorobicyclo[2.2.1]hept-2-ene CAS No. 3721-19-5

5-Chlorobicyclo[2.2.1]hept-2-ene

Cat. No.: B12116104
CAS No.: 3721-19-5
M. Wt: 128.60 g/mol
InChI Key: PSCJIEZOAFAQRM-UHFFFAOYSA-N
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Description

6-Chlorobicyclo[2.2.1]hept-2-ene is a bicyclic organic compound with the molecular formula C7H9Cl. This compound is a derivative of norbornene, where a chlorine atom is substituted at the 6th position. The structure of 6-chlorobicyclo[2.2.1]hept-2-ene consists of a bicyclo[2.2.1]heptene framework, which is a common motif in organic chemistry due to its rigidity and unique reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chlorobicyclo[2.2.1]hept-2-ene can be achieved through several methods. One common approach involves the chlorination of norbornene. This reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds via a free radical mechanism, where the chlorine radicals add to the double bond of norbornene, resulting in the formation of 6-chlorobicyclo[2.2.1]hept-2-ene .

Industrial Production Methods

On an industrial scale, the production of 6-chlorobicyclo[2.2.1]hept-2-ene may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can significantly enhance the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Chlorobicyclo[2.2.1]hept-2-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Addition Reactions: The double bond in the bicyclic structure can participate in addition reactions with halogens, hydrogen, and other electrophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized to form epoxides or reduced to form saturated bicyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, sodium alkoxides, and amines. These reactions typically occur under mild conditions.

    Addition Reactions: Halogenation can be carried out using bromine or chlorine in the presence of a solvent like carbon tetrachloride. Hydrogenation requires a catalyst such as palladium on carbon.

    Oxidation and Reduction Reactions: Oxidizing agents like m-chloroperbenzoic acid can be used for epoxidation, while reducing agents like lithium aluminum hydride are used for reduction.

Major Products Formed

    Substitution Reactions: Products include hydroxylated, alkoxylated, or aminated derivatives of the original compound.

    Addition Reactions: Halogenated or hydrogenated derivatives are formed.

    Oxidation and Reduction Reactions: Epoxides or fully saturated bicyclic compounds are the major products.

Scientific Research Applications

6-Chlorobicyclo[2.2.1]hept-2-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chlorobicyclo[2.2.1]hept-2-ene in chemical reactions involves the reactivity of the chlorine atom and the double bond in the bicyclic structure. The chlorine atom can act as a leaving group in substitution reactions, while the double bond can participate in addition reactions. The rigidity of the bicyclic framework also influences the compound’s reactivity and selectivity in various reactions .

Comparison with Similar Compounds

6-Chlorobicyclo[2.2.1]hept-2-ene can be compared with other similar compounds such as:

The uniqueness of 6-chlorobicyclo[2.2.1]hept-2-ene lies in its specific substitution pattern and the resulting reactivity, which makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

3721-19-5

Molecular Formula

C7H9Cl

Molecular Weight

128.60 g/mol

IUPAC Name

5-chlorobicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C7H9Cl/c8-7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2

InChI Key

PSCJIEZOAFAQRM-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)Cl

Origin of Product

United States

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